molecular formula C7H6ClNO2 B1327120 5-Cyclopropylisoxazole-3-carbonyl chloride CAS No. 53064-58-7

5-Cyclopropylisoxazole-3-carbonyl chloride

Cat. No. B1327120
CAS RN: 53064-58-7
M. Wt: 171.58 g/mol
InChI Key: WBXZKRXYZLOYAU-UHFFFAOYSA-N
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Description

5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical compound with the linear formula C7H6ClNO2 . It has a molecular weight of 171.58 . The IUPAC name for this compound is 5-cyclopropyl-3-isoxazolecarbonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Cyclopropylisoxazole-3-carbonyl chloride is 1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are often synthesized through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

5-Cyclopropylisoxazole-3-carbonyl chloride is a compound with a molecular weight of 171.58 . It should be stored in a refrigerated environment .

Scientific Research Applications

Drug Development

5-Cyclopropylisoxazole-3-carbonyl chloride is a valuable compound in the field of drug development due to its isoxazole ring. Isoxazoles are a class of heterocyclic compounds that are commonly found in many commercially available drugs . This compound can be used to synthesize novel drug candidates, particularly for targeting diseases where modulation of protein-protein interactions is crucial.

Organic Synthesis

In organic synthesis, 5-Cyclopropylisoxazole-3-carbonyl chloride serves as a versatile building block. It can undergo various chemical reactions, including cycloadditions, to create complex molecules with potential biological activity . Its reactivity with different organic substrates makes it a useful reagent for constructing diverse molecular architectures.

Material Science

The unique properties of 5-Cyclopropylisoxazole-3-carbonyl chloride make it invaluable for studies in material science. It can be used to modify the surface properties of materials or to create polymers with specific characteristics, such as increased thermal stability or novel electronic properties.

Proteomics Research

In proteomics research, this compound can be utilized for labeling peptides and proteins to study their function and interaction. It can act as a derivatization agent that modifies the chemical properties of peptides, aiding in their identification and quantification .

Chromatography

5-Cyclopropylisoxazole-3-carbonyl chloride can be used in chromatography as a derivatization agent to improve the detection and separation of compounds. It can help in increasing the volatility or changing the detection properties of analytes, facilitating their analysis .

Mass Spectrometry

This compound is also relevant in mass spectrometry, where it can be used to prepare samples for analysis. It can help in the formation of more stable ions or in the reduction of fragmentation, leading to clearer mass spectra and more accurate molecular weight determination .

Biopharma Production

In biopharmaceutical production, 5-Cyclopropylisoxazole-3-carbonyl chloride can be used in the synthesis of intermediates and active pharmaceutical ingredients (APIs). Its role in the synthesis of complex molecules is crucial for developing new medications .

Safety Controlled Environment

Lastly, in safety-controlled environments, such as cleanrooms or laboratories dealing with hazardous materials, this compound’s handling and storage protocols are critical. It is essential to understand its reactivity and storage conditions to maintain a safe working environment .

Future Directions

Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are of significant interest in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of isoxazoles’ potential applications in medicinal chemistry .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZKRXYZLOYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649353
Record name 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylisoxazole-3-carbonyl chloride

CAS RN

53064-58-7
Record name 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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